![molecular formula C25H25N3O3S B3020345 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1291832-88-6](/img/no-structure.png)
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Interest has grown in targeting VEGFR-2 and c-MET receptors for cancer therapy. Researchers have developed and synthesized aryl pyridine derivatives with 1,3-diphenylurea attached. Among these, compounds 2d, 2f, 2j, 2k, and 2n demonstrated potent inhibition against both c-MET (IC50 values ranging from 18 to 170 nM) and VEGFR-2 (IC50 values ranging from 24 to 320 nM). These compounds also exhibited cytotoxicity against breast cancer cell lines (MCF-7 and PC-3) and induced apoptosis .
- The compound’s pharmacological effects extend beyond cancer. It has been investigated in the context of methamphetamine-induced behavioral sensitization. Researchers explored the involvement of dopamine D3 receptors and the dopamine transporter. This work sheds light on potential applications related to addiction and neuropsychiatric disorders .
- Phenazine-2,3-diamine (DAP), a non-protonated form of the compound, exhibits intense luminescence. Chemists and biochemists find DAP intriguing due to its rich organic chemistry. Further studies could explore its luminescent behavior and applications in materials science or bioimaging .
- Compound 2n specifically induced apoptosis in MCF-7 breast cancer cells. It affected apoptosis-related genes (P53, Bax, caspases 3, 9) and the anti-apoptotic gene Bcl-2. Understanding these mechanisms could lead to targeted therapies for breast cancer .
- In animal studies, compound 2n reduced tumor mass and volume, demonstrating anticancer activity. Hematological parameters improved, suggesting potential clinical applications .
Dual VEGFR-2 and c-MET Inhibition for Cancer Treatment
Behavioral Sensitization and Dopamine Receptors
Luminescent Properties and Organic Chemistry
Anticancer Mechanisms and Apoptosis Pathways
In Vivo Anticancer Activity
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(propan-2-yl)phenylacetyl chloride, followed by cyclization with 2,3-dimethylphenyl isothiocyanate and oxidation with potassium permanganate to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(propan-2-yl)phenylacetyl chloride", "2,3-dimethylphenyl isothiocyanate", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(propan-2-yl)phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(propan-2-yl)phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of the intermediate with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate to form the thieno[3,2-d]pyrimidine intermediate.", "Step 3: Oxidation of the intermediate with potassium permanganate in the presence of a base such as sodium hydroxide to form the final product, 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide." ] } | |
Numéro CAS |
1291832-88-6 |
Formule moléculaire |
C25H25N3O3S |
Poids moléculaire |
447.55 |
Nom IUPAC |
2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-15(2)18-9-5-6-10-19(18)26-22(29)14-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-8-16(3)17(20)4/h5-13,15H,14H2,1-4H3,(H,26,29) |
Clé InChI |
INZBOGMZPSPBSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(C)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.